Ethyl 4-(1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrrolidinone moiety, and a difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, particularly involving the difluoromethoxyphenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 4-(1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Ethyl 4-(1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and difluoromethoxyphenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: A piperazine-containing antipsychotic medication
Uniqueness
Ethyl 4-(1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxyphenyl group, in particular, differentiates it from other piperazine derivatives and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-[1-[2-(difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O5/c1-2-27-18(26)22-9-7-21(8-10-22)13-11-15(24)23(16(13)25)12-5-3-4-6-14(12)28-17(19)20/h3-6,13,17H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEZGPNWPYMCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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